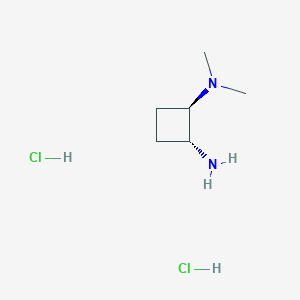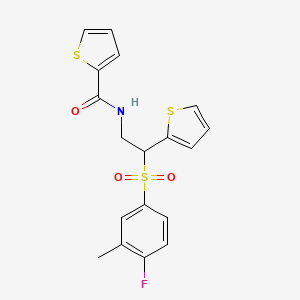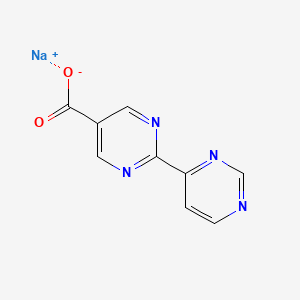
2,2,6,6-tetramethyloxan-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,6,6-Tetramethyloxan-4-amine hydrochloride is an organic compound with the chemical formula C9H20ClNO and a molecular weight of 193.7 g/mol . It is a white to off-white crystalline powder that is stable at room temperature and soluble in water and alcohols . This compound is used in various chemical syntheses and has applications in multiple fields, including pharmaceuticals and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-tetramethyloxan-4-amine hydrochloride typically involves the reaction of 2,2,6,6-tetramethyloxan-4-amine with hydrochloric acid . The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The process generally involves:
- Dissolving 2,2,6,6-tetramethyloxan-4-amine in a suitable solvent such as ethanol or methanol.
- Adding hydrochloric acid dropwise to the solution while maintaining a low temperature.
- Stirring the mixture for a specified period to complete the reaction.
- Isolating the product by filtration and drying it under reduced pressure .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability . The use of automated systems ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,2,6,6-Tetramethyloxan-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Aplicaciones Científicas De Investigación
2,2,6,6-Tetramethyloxan-4-amine hydrochloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,2,6,6-tetramethyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context of its use . It may also participate in signaling pathways by modulating the activity of key proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,6,6-Tetramethyl-4-piperidone hydrochloride
- 2,2,6,6-Tetramethyl-4-piperidinone hydrochloride
- Triacetonamine hydrochloride
Uniqueness
2,2,6,6-Tetramethyloxan-4-amine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and solubility properties . This makes it particularly useful in specialized applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
2,2,6,6-tetramethyloxan-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7H,5-6,10H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMREOSBWRWCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(O1)(C)C)N)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-5-methoxy-4-oxo-1,4-dihydropyridin-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2699025.png)

![N'-[(4-fluorophenyl)methyl]-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2699027.png)
![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2699030.png)

![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarboxylic acid](/img/structure/B2699033.png)
![8-(2-fluorophenyl)-1,6,7-trimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2699037.png)

![3-(3-methoxyphenyl)-2-({[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2699039.png)



![2-(2-Cyclopropylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2699045.png)
